molecular formula C12H16BrN B1443118 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine CAS No. 1334675-31-8

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine

Cat. No. B1443118
CAS RN: 1334675-31-8
M. Wt: 254.17 g/mol
InChI Key: FAIAWYWCRPOAMW-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine” is a compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3,3-dimethyl” indicates that there are two methyl groups attached to the third carbon in the ring. The “1-(3-Bromophenyl)” suggests that a phenyl group (a ring of six carbon atoms, essentially a benzene ring) with a bromine atom attached to the third carbon is attached to the first carbon of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromine atom on the phenyl ring could potentially be reactive, participating in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly more reactive. The pyrrolidine ring could also influence the compound’s properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is reactive, it could pose a risk if not handled properly. Additionally, the bromine atom could potentially make the compound hazardous .

properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)6-7-14(9-12)11-5-3-4-10(13)8-11/h3-5,8H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIAWYWCRPOAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine

Synthesis routes and methods I

Procedure details

1-(3-Bromo-phenyl)-3,3-dimethyl-pyrrolidine-2,5-dione (2.5 g, 8.9 mmol) was suspended in 45 ml of THF. Borane (7.9 ml of a 10.1M solution in methyl sulfide) was added and the reaction was stirred at room temperature for 3 hours. The reaction was cooled to 0° C. in an ice bath and 20 ml of methanol was added dropwise, then 60 ml of water. The mixture was transferred to a separatory funnel and methylene chloride was added. The organic phase was washed with water and brine, filtered through celite and concentrated. The crude product was purified by flash chromatography using a gradient of 0% to 5% ethyl acetate in hexanes to give 1.7 g (75%) of 1-(3-bromo-phenyl)-3,3-dimethyl-pyrrolidine.
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Synthesis routes and methods II

Procedure details

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione (10.6 g, 37.7 mmol) was suspended in 200 ml of THF. Borane dimethyl sulfide complex (33 ml of a 10.1 M solution) was added and the reaction was stirred at room temperature for 3 hrs. The reaction was cooled in an ice bath. Methanol (100 ml) was added dropwise, followed by 300 ml of water. This mixture was transferred to a separatory funnel and DCM was added. The organic phase was isolated, washed with brine, filtered through Celite and concentrated. The product was chromatographed using a gradient of 0% to 5% ethyl acetate in hexanes, concentrated, triturated with methanol and filtered to give 8.0 g (84%) of 1-(3-bromophenyl)-3,3-dimethyl-pyrrolidine.
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10.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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